

3-Cyano-5-nitrobenzotrifluoride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Cyano-5-nitrobenzotrifluoride

Cat. No.: B1588953

[Get Quote](#)

An In-Depth Technical Guide to 3-Cyano-5-nitrobenzotrifluoride

Introduction

3-Cyano-5-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl, a cyano, and a nitro group on a benzene ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The strategic placement of these strong electron-withdrawing groups activates the molecule for specific chemical transformations and provides a scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structural Elucidation

The defining characteristic of **3-Cyano-5-nitrobenzotrifluoride** is the specific arrangement of three powerful electron-withdrawing substituents on the benzene core. This substitution pattern dictates the molecule's reactivity and its utility as a synthetic intermediate.

Molecular Formula: C₈H₃F₃N₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 216.12 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 20566-80-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synonyms: 3-Nitro-5-(trifluoromethyl)benzonitrile[\[2\]](#)

Structural Analysis

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5.[\[4\]](#)

- 1-position: Trifluoromethyl group (-CF₃): This bulky, highly electronegative group enhances metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug candidates.[\[5\]](#)
- 3-position: Cyano group (-C≡N): A linear, strong electron-withdrawing group that can participate in various chemical transformations or act as a key binding element in biologically active molecules.[\[4\]](#)
- 5-position: Nitro group (-NO₂): Another potent electron-withdrawing group that significantly influences the electronic nature of the aromatic ring. It can be readily reduced to an amino group, providing a synthetic handle for further functionalization.[\[4\]](#)[\[5\]](#)

The collective electron-withdrawing nature of these groups deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, a key aspect of its chemical reactivity.[\[5\]](#)

Caption: Molecular structure of **3-Cyano-5-nitrobenzotrifluoride**.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of a compound is fundamental for its application in a laboratory setting. These characteristics confirm the identity and purity of the substance.

Key Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_8H_3F_3N_2O_2$	[1] [2] [3] [6]
Molecular Weight	216.12 g/mol	[2] [3] [4]
CAS Number	20566-80-7	[1] [3] [4]
Appearance	Data not consistently available; likely a solid at room temperature	
Melting Point	78-81°C	[7]
Boiling Point	241.8°C at 760 mmHg	
Purity	Typically $\geq 97\%$	[1]

Spectroscopic Data Interpretation

Spectroscopic analysis provides a "fingerprint" of the molecule, allowing for unambiguous structure confirmation.

- 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution. The spectrum of a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, shows aromatic protons as multiplets between δ 8.11 and 8.59 ppm, indicating a highly deshielded environment due to the electron-withdrawing groups.[\[8\]](#) For **3-Cyano-5-nitrobenzotrifluoride**, one would expect three distinct signals in the aromatic region, each integrating to one proton.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative substituents (-CF₃, -CN, -NO₂) will appear at characteristic chemical shifts. Quaternary carbons (those attached to the substituents) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
- IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic vibrational frequencies would include:
 - -C≡N (Nitrile stretch): A sharp, medium-intensity peak around 2230 cm⁻¹.

- -NO₂ (Nitro stretches): Two strong peaks, one for the asymmetric stretch (~1530 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).
- -CF₃ (C-F stretches): Strong, broad absorptions in the 1100-1300 cm⁻¹ region.
- Aromatic C-H stretches: Peaks appearing just above 3000 cm⁻¹.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight of the compound.^[6] Fragmentation patterns can provide further structural information, such as the loss of the nitro or cyano groups.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of **3-Cyano-5-nitrobenzotrifluoride** typically involves the modification of a pre-existing substituted benzotrifluoride. A common strategy is the dehydration of an amide precursor.

Protocol: Dehydration of 3-Nitro-5-(trifluoromethyl)benzamide^[9]

This method provides a high-yielding and straightforward route to the target compound. The causality behind this choice is the ready availability of the starting amide and the efficiency of trifluoroacetic anhydride as a dehydrating agent.

Step-by-Step Methodology:

- Dissolution: Dissolve 3-nitro-5-(trifluoromethyl)benzamide (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
- Base Addition: Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
- Dehydrating Agent: Cool the mixture (e.g., to 20°C) and slowly add trifluoroacetic anhydride (1.5 equivalents). This powerful dehydrating agent efficiently converts the primary amide to a nitrile.
- Reaction Monitoring: Stir the reaction mixture at 20°C for approximately 2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to confirm the

consumption of the starting material.

- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-nitro-5-(trifluoromethyl)benzonitrile.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Cyano-5-nitrobenzotrifluoride**.

Chemical Reactivity

The reactivity of **3-Cyano-5-nitrobenzotrifluoride** is dominated by its functional groups:

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine (-NH_2) using various reducing agents (e.g., H_2 , Pd/C ; SnCl_2). This transformation is a gateway to a wide range of derivatives, such as amides and sulfonamides.
- **Nucleophilic Aromatic Substitution (SNAr):** While the cyano group is generally not a good leaving group, the highly electron-deficient nature of the ring could facilitate SNAr reactions under specific conditions if a suitable leaving group were present in a similar scaffold (e.g., a halogen).^[4]
- **Hydrolysis of the Cyano Group:** The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, providing another avenue for derivatization.

Applications in Research and Drug Development

3-Cyano-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its trifluoromethylated structure is particularly valuable in drug design.

- Protein Degrader Building Blocks: The compound is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1] PROTACs (Proteolysis-targeting chimeras) and molecular glues often require rigid, functionalized aromatic cores, for which this molecule is an excellent starting point.
- Scaffold for Bioactive Molecules: The presence of three distinct, reactive functional groups allows for its use as a versatile scaffold. Medicinal chemists can selectively modify each group to explore the structure-activity relationship (SAR) of a new drug candidate. The trifluoromethyl group often improves metabolic stability and cell permeability.[5]
- "Click" Chemistry: The reduction of the nitro group to an amine, followed by diazotization and substitution, can yield an azide derivative. This azide can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to rapidly generate libraries of complex molecules for high-throughput screening.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calpaclab.com [calpaclab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - 3-cyano-5-nitrobenzotrifluoride (C8H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 3-Cyano-5-nitrobenzotrifluoride [myskinrecipes.com]
- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 3-CYANO-5-NITROBENZOTRIFLUORIDE | 20566-80-7 [chemicalbook.com]
- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [3-Cyano-5-nitrobenzotrifluoride molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588953#3-cyano-5-nitrobenzotrifluoride-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com